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molecular formula C9H6FN B1210502 3-Fluoroquinoline CAS No. 396-31-6

3-Fluoroquinoline

Cat. No. B1210502
M. Wt: 147.15 g/mol
InChI Key: UFIGOYSEDNHKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

Tert-butylnitrite (4.6 ml, 38.7 mmol) was added dropwise over 15 min to a solution of quinolin-3-amine (4.61 g, 32.0 mmol) and borontrifluoride-etherate (6 ml, 47.3 mmol) in dichlorobenzene (100 ml). The solution was heated to 100° C. After stirring for 1 h, the solution was cooled to ambient temperature and the dichlorobenzene was decanted leaving 3-fluoroquinoline as a black residue. Method [8] retention time 3.28 min by HPLC (M+ 148).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(ON=O)(C)(C)C.[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10](N)[CH:9]=1.B(F)(F)[F:20].CCOCC>C1C(Cl)=CC=C(Cl)C=1>[F:20][C:10]1[CH:9]=[N:8][C:17]2[C:12]([CH:11]=1)=[CH:13][CH:14]=[CH:15][CH:16]=2 |f:2.3|

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
4.61 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)N
Name
Quantity
6 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC(=CC=C1Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the dichlorobenzene was decanted

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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